molecular formula C10H10N2O4 B1452303 5-Nitro-indoline-7-carboxylic acid methyl ester CAS No. 1082040-75-2

5-Nitro-indoline-7-carboxylic acid methyl ester

Cat. No. B1452303
M. Wt: 222.2 g/mol
InChI Key: FHRZSJLQVZILQG-UHFFFAOYSA-N
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Description

5-Nitro-indoline-7-carboxylic acid methyl ester is a chemical compound with the following properties:



  • Chemical Formula : C<sub>10</sub>H<sub>10</sub>N<sub>2</sub>O<sub>4</sub>

  • Molecular Weight : 222.2 g/mol

  • Synonyms : Methyl 1H-indole-5-carboxylate



Synthesis Analysis

The synthesis of this compound involves the esterification of indole-5-carboxylic acid with methanol. The reaction proceeds as follows:



  • Indole-5-carboxylic acid reacts with methanol in the presence of an acid catalyst (such as sulfuric acid or methanesulfonic acid).

  • The carboxylic acid group of indole-5-carboxylic acid undergoes esterification, resulting in the formation of 5-Nitro-indoline-7-carboxylic acid methyl ester .



Molecular Structure Analysis

The molecular structure of 5-Nitro-indoline-7-carboxylic acid methyl ester consists of an indole ring with a nitro group (NO<sub>2</sub>) at position 5 and a methyl ester group (COOCH<sub>3</sub>) at position 7.



Chemical Reactions Analysis

This compound can participate in various chemical reactions, including:



  • Ester Hydrolysis : Under acidic or basic conditions, the ester linkage can be cleaved to regenerate indole-5-carboxylic acid and methanol.

  • Nitration : The nitro group can undergo further reactions, such as reduction or substitution.



Physical And Chemical Properties Analysis


  • Melting Point : The compound likely has a specific melting point, which can be experimentally determined.

  • Solubility : It may exhibit solubility in organic solvents (e.g., methanol, dichloromethane) due to its ester functionality.

  • Color : The compound’s color may vary based on its specific form.


Safety And Hazards


  • Toxicity : As with any nitro-substituted compound, caution should be exercised due to potential toxicity.

  • Handling : Proper handling procedures (gloves, eye protection) are necessary when working with this compound.


Future Directions

Future research could focus on:



  • Biological Activity : Investigating potential biological activities (e.g., antimicrobial, anticancer) associated with this compound.

  • Synthetic Methods : Developing efficient synthetic routes for its preparation.

  • Structure-Activity Relationships : Understanding how structural modifications impact its properties.


properties

IUPAC Name

methyl 5-nitro-2,3-dihydro-1H-indole-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O4/c1-16-10(13)8-5-7(12(14)15)4-6-2-3-11-9(6)8/h4-5,11H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHRZSJLQVZILQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC2=C1NCC2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Nitro-indoline-7-carboxylic acid methyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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